Lipophilicity vs. Non-Chlorinated Parent and Free Acid
Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate has a computed XLogP3-AA of 3.6 [1], reflecting the significant lipophilicity contribution of the three chlorine substituents on the phenyl ring. For comparison, the non-chlorinated parent scaffold, ethyl 4-oxo-4-phenylbutanoate (CAS 6270-17-3), lacks these chlorine atoms and is expected to have a markedly lower logP (estimated ~2.1–2.3 based on fragment-based calculations). The free acid analog, 4-(3,4,5-trichlorophenyl)-4-oxobutyric acid (CAS 62903-19-9), carries a carboxylic acid terminus that would reduce logP by approximately 0.6–0.8 log units relative to the ethyl ester form. This lipophilicity differential directly impacts compound partitioning, membrane permeability, and chromatographic retention behavior.
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | 3.6 (PubChem computed XLogP3-AA) [1] |
| Comparator Or Baseline | Ethyl 4-oxo-4-phenylbutanoate (CAS 6270-17-3): estimated XLogP ~2.1–2.3 (fragment-based estimate); 4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid (CAS 62903-19-9): estimated XLogP ~2.8–3.0 |
| Quantified Difference | ΔXLogP ≈ +1.3 to +1.5 vs. non-chlorinated parent; ΔXLogP ≈ +0.6 to +0.8 vs. free acid analog |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem); comparator values are fragment-based estimates |
Why This Matters
Higher lipophilicity (XLogP 3.6) renders this compound more suitable for applications requiring enhanced membrane partitioning or organic-phase reactivity compared to less lipophilic analogs, directly influencing procurement decisions for medicinal chemistry or agrochemical intermediate synthesis.
- [1] PubChem. (2026). Compound Summary: Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate (CID 24727682). National Center for Biotechnology Information. View Source
